molecular formula C15H19NO B5706549 1-[3-(4-methylphenyl)acryloyl]piperidine

1-[3-(4-methylphenyl)acryloyl]piperidine

Cat. No. B5706549
M. Wt: 229.32 g/mol
InChI Key: HTOJRVQIAAPNSQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-methylphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MAP belongs to the class of piperidine derivatives and has a molecular formula of C17H21NO. In

Mechanism of Action

The exact mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors, leading to an increase in dopamine release in the brain. Dopamine is a neurotransmitter that is involved in the regulation of pleasure, motivation, and reward, and its dysregulation has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-methylphenyl)acryloyl]piperidine can produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(4-methylphenyl)acryloyl]piperidine in lab experiments is its high binding affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that its effects on other neurotransmitters, such as serotonin and norepinephrine, may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-[3-(4-methylphenyl)acryloyl]piperidine. One area of interest is its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. Another area of interest is its potential use in the treatment of addiction, as dopamine is involved in the regulation of reward and motivation. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine and its effects on other neurotransmitters.

Synthesis Methods

1-[3-(4-methylphenyl)acryloyl]piperidine can be synthesized through a multistep process involving the reaction of 4-methylphenylacetic acid with piperidine. The resulting intermediate product is then treated with acetic anhydride to yield 1-[3-(4-methylphenyl)acryloyl]piperidine. The purity of the final product can be improved through recrystallization and column chromatography.

Scientific Research Applications

1-[3-(4-methylphenyl)acryloyl]piperidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has been found to exhibit significant binding affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-[3-(4-methylphenyl)acryloyl]piperidine has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.

properties

IUPAC Name

(E)-3-(4-methylphenyl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-13-5-7-14(8-6-13)9-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOJRVQIAAPNSQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methylphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.